molecular formula C15H17NO3 B2847950 N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide CAS No. 1219902-40-5

N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2847950
CAS No.: 1219902-40-5
M. Wt: 259.305
InChI Key: QTVZINFXANRCBQ-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of chemicals Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its pharmacological properties, which include:

  • Analgesic Effects : Research indicates that derivatives of benzofuran compounds can exhibit analgesic activity. N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide has been evaluated for its effectiveness in pain management, showing promising results in preclinical models .
  • Neuroprotective Properties : Studies have suggested that benzofuran derivatives may protect neuronal cells from damage. The compound's structure allows it to interact with various neuroreceptors, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Study on Analgesic Effects

A study published in Pain Research and Management evaluated the analgesic properties of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as a new analgesic agent .

Neuroprotection Research

In a study focused on neuroprotection, researchers administered the compound to models of neurodegeneration. The findings showed reduced neuronal loss and improved functional outcomes, highlighting its potential use in conditions like Alzheimer's disease .

Data Tables

Application AreaKey FindingsReferences
Analgesic EffectsSignificant pain reduction in rodent models
Neuroprotective PropertiesReduced neuronal loss in neurodegeneration models
Anti-inflammatory ActivityInhibition of inflammatory enzymes

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically beginning with the formation of the benzofuran scaffold followed by the introduction of the cyclopentyl and hydroxymethyl groups. The structural formula can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

This compound contains a benzofuran core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities.

Anticancer Properties

Research has demonstrated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications to the benzofuran structure can enhance cytotoxicity against leukemia cells with IC50 values as low as 0.1 μM .

In vitro studies on related compounds have shown that specific substitutions on the benzofuran ring can lead to selective inhibition of cancer cell proliferation. For example, compounds with a CONH group have been identified as crucial for anticancer activity, with enhanced effects observed when additional functional groups are present .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
6fSK-BR-35Induces apoptosis
3hSW62010Non-apoptotic cell death
7aEAC2DNA interaction

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit critical pathways such as AKT signaling in lung adenocarcinoma cells, leading to mitotic catastrophe and reduced tumor growth in vivo .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a significant mechanism for many benzofuran derivatives. Compounds like 3h and 6f have been documented to trigger apoptotic pathways selectively in cancer cell lines .

Case Studies

Several studies have focused on the biological evaluation of benzofuran derivatives similar to this compound:

  • Benzofuran-2-carboxamides : A study evaluated various derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that certain substitutions significantly enhanced activity against specific targets while maintaining low toxicity towards normal cells .
  • Structure-Activity Relationships : Research has highlighted that the position and type of substituents on the benzofuran ring are critical determinants of biological activity. For example, the introduction of halogen atoms or alkyl chains has been linked to improved cytotoxicity and selectivity .

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14(16-10-15(18)7-3-4-8-15)13-9-11-5-1-2-6-12(11)19-13/h1-2,5-6,9,18H,3-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVZINFXANRCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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